2-(3-Bromphenyl)-4'-Jodacetophenon

Übersicht

Beschreibung

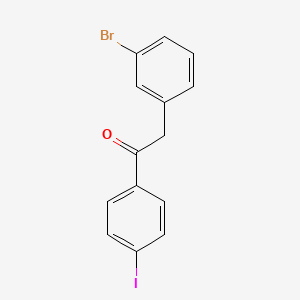

2-(3-Bromophenyl)-4’-iodoacetophenone is an organic compound that features both bromine and iodine atoms attached to a phenyl ring and an acetophenone moiety

Wissenschaftliche Forschungsanwendungen

2-(3-Bromophenyl)-4’-iodoacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, and an organoboron reagent .

Mode of Action

The mode of action of 2-(3-Bromophenyl)-4’-iodoacetophenone is likely to involve its participation in SM cross-coupling reactions . In these reactions, the compound undergoes oxidative addition with the metal catalyst, resulting in the formation of a new bond . This is followed by transmetalation, where the compound is transferred from boron to the metal catalyst .

Biochemical Pathways

The sm cross-coupling reactions in which similar compounds participate can lead to the formation of new carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of the reaction.

Pharmacokinetics

A related compound, 1-(3’-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system, reaching a maximum concentration of 56865 ± 12214 ng/mL at 100 ± 045 h after oral administration .

Result of Action

The participation of similar compounds in sm cross-coupling reactions can result in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds, depending on the specific reactants and conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4’-iodoacetophenone typically involves a multi-step process. One common method includes the bromination of acetophenone followed by iodination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The iodination step involves the use of iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups using palladium catalysts and boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine or iodine atom replaced by a new aryl group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Bromophenyl)-4’-chloroacetophenone

- 2-(3-Bromophenyl)-4’-fluoroacetophenone

- 2-(3-Bromophenyl)-4’-methylacetophenone

Uniqueness

2-(3-Bromophenyl)-4’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to similar compounds with different halogen substituents. This dual halogenation can enhance its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.

Biologische Aktivität

2-(3-Bromophenyl)-4'-iodoacetophenone, known by its CAS number 898783-92-1, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a bromine atom and an iodine atom attached to a phenyl ring and an acetophenone moiety, respectively. This unique structure is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research indicates that 2-(3-Bromophenyl)-4'-iodoacetophenone exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives of bromophenyl compounds have shown efficacy against various bacterial strains .

- Anti-inflammatory Properties : Compounds containing halogenated phenyl groups are often investigated for their anti-inflammatory potential. Similar compounds have demonstrated the ability to inhibit pro-inflammatory mediators such as tumor necrosis factor (TNF-α) and interleukins (IL-6, IL-1) .

- Cytotoxic Effects : Some studies have indicated that halogenated acetophenones can induce cytotoxicity in cancer cell lines, potentially making them candidates for further development in cancer therapeutics .

The biological activity of 2-(3-Bromophenyl)-4'-iodoacetophenone is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, leading to reduced production of inflammatory cytokines.

- Cellular Uptake : The presence of halogens may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

- Receptor Interaction : Similar compounds have been shown to modulate receptor activity, which could explain their diverse biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacterial strains | |

| Anti-inflammatory | Inhibition of TNF-α and ILs | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of bromophenyl derivatives found that 2-(3-Bromophenyl)-4'-iodoacetophenone exhibited comparable efficacy to standard antibiotics against several strains of bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, confirming its potential as a lead compound for antibiotic development.

Case Study: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with 2-(3-Bromophenyl)-4'-iodoacetophenone significantly reduced the levels of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to modulate signaling pathways involved in inflammation was further explored using Western blot analysis.

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCSWYWCADTXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642294 | |

| Record name | 2-(3-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-92-1 | |

| Record name | 2-(3-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.